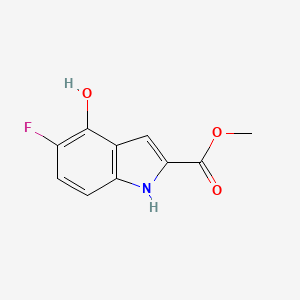

methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate

Description

Systematic Nomenclature and Isomeric Considerations

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate follows IUPAC nomenclature rules, where the indole ring serves as the parent structure. The numbering begins at the nitrogen atom (position 1), with substituents assigned based on priority rules:

- Position 2 : A methoxycarbonyl group (-COOCH₃).

- Position 4 : A hydroxyl group (-OH).

- Position 5 : A fluorine atom (-F).

The systematic name reflects these substituents in ascending positional order: This compound. Isomeric possibilities arise from alternative substitution patterns, such as positional shifts of the fluorine or hydroxyl groups (e.g., 4-fluoro-5-hydroxy isomers) or tautomeric forms involving the hydroxyl group.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₈FNO₃ derives from:

- 10 carbons : 9 from the indole core + 1 from the methyl ester.

- 8 hydrogens : Distributed across the aromatic ring and substituents.

- 1 fluorine, 1 nitrogen, and 3 oxygens : From the fluoro, indole nitrogen, and carboxylate/hydroxyl groups.

| Component | Contribution to Molecular Weight |

|---|---|

| C (12.01 g/mol) | 10 × 12.01 = 120.10 |

| H (1.008 g/mol) | 8 × 1.008 = 8.06 |

| F (19.00 g/mol) | 1 × 19.00 = 19.00 |

| N (14.01 g/mol) | 1 × 14.01 = 14.01 |

| O (16.00 g/mol) | 3 × 16.00 = 48.00 |

| Total | 209.17 g/mol |

This matches experimental data from PubChemLite and Sigma-Aldrich.

Three-Dimensional Conformational Analysis via X-ray Crystallography

While direct X-ray crystallography data for this compound is unavailable in the provided sources, analogous indole derivatives (e.g., ethyl 1H-indole-2-carboxylate) exhibit planar indole cores with substituents influencing ring puckering. The methoxycarbonyl group at C2 likely adopts a coplanar orientation with the indole ring to maximize conjugation, while the 4-hydroxy and 5-fluoro groups introduce steric and electronic effects. Computational models predict a dihedral angle of <10° between the carboxylate and indole planes, minimizing torsional strain.

Tautomeric Forms and Protonation State Dynamics

The 4-hydroxy group enables keto-enol tautomerism, though the enol form predominates in neutral conditions due to aromatic stabilization. Protonation states vary with pH:

- Acidic conditions : The hydroxyl group (-OH) remains protonated, while the indole nitrogen (N1) may protonate, forming a cationic species.

- Basic conditions : Deprotonation of the hydroxyl group yields a phenoxide (-O⁻), enhancing electron withdrawal from the aromatic system.

Tautomeric equilibria are influenced by hydrogen bonding, as seen in related structures where N–H⋯O interactions stabilize enolic forms.

Properties

IUPAC Name |

methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-10(14)8-4-5-7(12-8)3-2-6(11)9(5)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPCQHCZCJTMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092472-39-2 | |

| Record name | methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing yield and regioselectivity in the Hemetsberger-Knittel synthesis include:

- Temperature : Elevated temperatures (120–140°C) during thermolysis improve cyclization efficiency.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

- Protecting groups : Benzyl or methyl ethers for the hydroxyl group prevent undesired side reactions during condensation.

A representative procedure involves refluxing methyl 2-azidoacetate with 4-methoxy-5-fluorobenzaldehyde in DMF, followed by thermolysis in xylene to yield the protected indole intermediate. Subsequent hydrobromic acid treatment removes the methyl ether, yielding the free hydroxyl group.

Reductive Cyclization of Nitro Ketoesters

The synthesis of N-hydroxyindoles from nitro ketoesters, as described by, offers a pathway to introduce hydroxyl groups. Nitro ketoester 6a undergoes reductive cyclization using SnCl₂·2H₂O in the presence of benzyl alcohol or mercaptan to form N-hydroxyindoles. Adapting this method:

Challenges and Mitigation

- Regioselectivity : Competing pathways may yield lactams or tertiary alcohols, necessitating optimized stoichiometry and temperature.

- Acidic conditions : Use of molecular sieves (4 Å) minimizes hydrolysis of sensitive intermediates.

Functional Group Interconversion Strategies

Esterification and Hydrolysis

Methyl esterification is typically achieved via Fischer esterification or coupling reagents like BOP. For example, 5-fluoro-4-hydroxyindole-2-carboxylic acid (10a ) reacts with methanol in the presence of thionyl chloride to yield the methyl ester.

Halogen Exchange

While direct halogen exchange (Cl → F) is challenging, indirect methods involve:

- Suzuki coupling : Introducing fluorine via a fluorinated boronic acid at position 5.

- Balz-Schiemann reaction : Diazotization of an amino group followed by fluorination.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hemetsberger-Knittel | Knoevenagel, thermolysis | 60–75 | High regioselectivity | Requires protected intermediates |

| Friedel-Crafts | Nitration, reduction, diazotization | 40–55 | Direct functionalization | Low yield due to side reactions |

| Reductive cyclization | SnCl₂-mediated cyclization | 50–65 | Single-pot synthesis | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the ester to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-fluoro-4-oxo-1H-indole-2-carboxylate.

Reduction: Formation of 5-fluoro-4-hydroxy-1H-indole-2-methanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indole Derivatives

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The 4-hydroxy group in the target compound increases hydrophilicity compared to halogenated derivatives like ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which has higher lipophilicity due to dual halogenation .

Functional Group Contributions to Bioactivity: The thiazolidinone group in compound 15 () is associated with antimicrobial and antiviral properties, suggesting that structural modifications at position 3 can confer distinct biological activities . Carboxylic acid derivatives () may serve as intermediates for further functionalization, whereas methyl/ethyl esters (target compound, ) are typically precursors for prodrug strategies .

Synthetic and Analytical Considerations: Derivatives with benzophenone or benzoyl groups () require prolonged reflux conditions (~6–50 hours) in high-boiling solvents like DMSO, whereas thiazolidinone-containing compounds () are purified via recrystallization from DMF/acetic acid .

Biological Activity

Methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure typical of indoles, characterized by a fluorine atom at the 5-position and a carboxylate ester group at the 2-position. The chemical formula and molecular weight contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈FNO₃ |

| Molecular Weight | Approximately 185.16 g/mol |

| Melting Point | Crystalline solid at room temperature |

| Solubility | Soluble in organic solvents |

Anticancer Activity

This compound has demonstrated significant antimitotic activity against various cancer cell lines. In the NCI60-cell lines assay, it exhibited potent effects at micromolar and submicromolar concentrations, indicating its potential as an anticancer agent.

Case Study: NCI60 Cell Lines Assay

In a study assessing the compound's efficacy against multiple cancer types, it was found to inhibit cell proliferation effectively. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 0.403 ± 0.02 |

| MDA-MB-231 (Breast) | 0.19 ± 0.04 |

| SMMC-7721 (Liver) | 0.08 ± 0.01 |

These results suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects primarily involves inhibition of tubulin polymerization . This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Antiviral Properties

In addition to its anticancer effects, this compound has shown promising antiviral properties against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). Structural modifications have enhanced its potency in inhibiting viral replication .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of indole derivatives indicates that specific substitutions can significantly influence biological activity. For instance, the introduction of electron-withdrawing or -donating groups can enhance or diminish anticancer efficacy .

Table 2: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| Fluorine at C5 | Increased potency |

| Hydroxyl at C4 | Enhanced solubility |

| Carboxylate at C2 | Essential for activity |

Toxicity and Safety Profile

This compound is classified under Acute Toxicity Category 4 (oral) and Eye Irritancy Category 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals. Careful handling is advised during laboratory use.

Q & A

Q. What are the standard synthetic routes for methyl 5-fluoro-4-hydroxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves functionalizing the indole core via formylation or carboxylation, followed by fluorination and hydroxylation. For example, a modified procedure from indole-2-carboxylate synthesis (e.g., refluxing with sodium acetate in acetic acid) can be adapted. Key steps:

- Fluorination : Electrophilic substitution at the 5-position using Selectfluor or similar reagents.

- Hydroxylation : Controlled oxidation (e.g., mCPBA) or directed C–H activation at the 4-position.

- Esterification : Methyl ester formation via acid chloride intermediates or direct coupling.

Reaction temperature (80–120°C) and solvent polarity (acetic acid vs. DMF) critically affect regioselectivity and yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- NMR : Key signals include the methyl ester singlet (~3.8–4.0 ppm in H NMR) and fluorine coupling patterns in F NMR.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H] at m/z 240.06).

- Melting Point : Compare observed mp (predicted 232–234°C) with literature to detect impurities .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group.

- Light Sensitivity : Protect from UV exposure to avoid decomposition of the indole core.

- pH Sensitivity : Avoid strongly basic conditions (pH >10) to prevent ester saponification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

Methodological Answer:

- Variables : Test temperature (80–140°C), catalyst loading (e.g., Pd(OAc)), and solvent (acetic acid vs. ethanol).

- Response Surface Modeling : Use software (e.g., JMP, Minitab) to model interactions and identify optimal conditions.

- Validation : Confirm reproducibility via triplicate runs and statistical analysis (p <0.05).

This approach mirrors flow-chemistry optimizations for similar heterocycles .

Q. What computational tools are effective for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials, highlighting nucleophilic sites (e.g., hydroxyl group).

- Molecular Docking : AutoDock Vina to predict binding affinities with biological targets (e.g., kinases or GPCRs).

- ADMET Prediction : SwissADME or pkCSM to assess solubility (LogP ~2.1) and metabolic stability .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) impact biological activity?

Methodological Answer:

- Comparative Synthesis : Prepare analogs (e.g., 5-Cl or 5-CF variants) using analogous synthetic routes.

- Bioactivity Assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and compare IC values.

- SAR Analysis : Fluorine’s electronegativity enhances membrane permeability, while bulkier groups (CF) may improve target binding .

Q. What strategies resolve contradictions in reported data (e.g., conflicting melting points or spectral data)?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., CAS RN verification).

- Advanced Analytics : Use 2D NMR (HSQC, HMBC) to confirm regiochemistry.

- Collaborative Validation : Cross-reference with independent labs or databases (e.g., PubChem, ECHA) .

Q. How can researchers investigate the compound’s interactions with biological targets at a mechanistic level?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.